Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins. For instance, the reaction of 3-iodobenzonitrile oxide with ethyl acrylate under reflux conditions can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted isoxazole derivatives.
Oxidation: Oxidized isoxazole compounds.
Reduction: Reduced isoxazole derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may enhance binding affinity to certain targets, contributing to its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing interactions with biological targets and potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C12H10INO3 |
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Molecular Weight |
343.12 g/mol |
IUPAC Name |
ethyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
DSNKFKJINPUENL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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